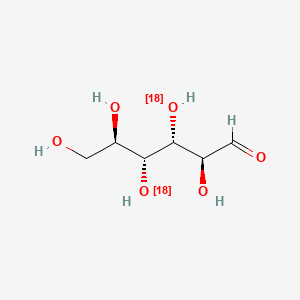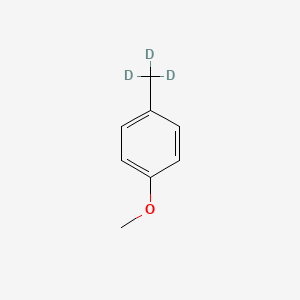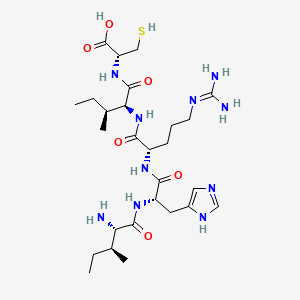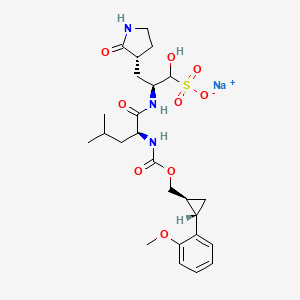
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is a nucleoside analog that plays a crucial role in various biological and chemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study DNA and RNA synthesis, as well as in the development of antiviral and anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone typically involves the glycosylation of a pyrimidine base with a protected deoxyribose sugar. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The deprotection of the sugar moiety is then carried out using mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which are valuable for studying DNA/RNA interactions and for therapeutic applications.
科学研究应用
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
作用机制
The mechanism of action of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone involves its incorporation into DNA or RNA strands during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
相似化合物的比较
Similar Compounds
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)thymine
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)uracil
- 3H-Purin-6-amine,3-(2-deoxy-|A-D-erythro-pentofuranosyl)
Uniqueness
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is unique due to its specific structural features that allow it to mimic natural nucleosides while introducing modifications that can disrupt normal biological processes. This makes it a valuable tool in both research and therapeutic contexts.
属性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4/c12-4-7-6(13)3-9(15-7)11-2-1-8(14)10-5-11/h1-2,5-7,9,12-13H,3-4H2/t6-,7-,9-/m1/s1 |
InChI 键 |
ZUPZBNPYYJNJPQ-ZXFLCMHBSA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)N=C2)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)N=C2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)


![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)








![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
